

An In-depth Technical Guide to the Molecular Target of SBI-797812

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Compound of Interest

Compound Name: SBI-797812

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This guide provides a comprehensive overview of the molecular target of **SBI-797812**, a small molecule activator with significant therapeutic potential. We will delve into its mechanism of action, present key quantitative data, detail the experimental protocols used for its characterization, and visualize the relevant biological pathways and experimental workflows.

The Molecular Target: Nicotinamide Phosphoribosyltransferase (NAMPT)

The direct molecular target of **SBI-797812** is Nicotinamide Phosphoribosyltransferase (NAMPT).^{[1][2]} NAMPT is the rate-limiting enzyme in the mammalian NAD⁺ salvage pathway, which is the primary route for synthesizing nicotinamide adenine dinucleotide (NAD⁺).^[3] NAD⁺ is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in vital cellular processes like DNA repair, signaling, and epigenetics.^{[2][4]} By activating NAMPT, **SBI-797812** enhances the production of nicotinamide mononucleotide (NMN), the direct precursor to NAD⁺.

Mechanism of Action

SBI-797812 is not a simple agonist; it acts as a potent activator that transforms NAMPT into a "super catalyst". Its mechanism is multifaceted and includes several key effects:

- **Shifting Reaction Equilibrium:** **SBI-797812** dramatically shifts the reversible NAMPT-catalyzed reaction towards the formation of NMN and the consumption of nicotinamide (NAM).
- **Increased ATP Affinity:** The activation of NAMPT by **SBI-797812** is ATP-dependent. The compound increases the apparent affinity of NAMPT for its co-substrate ATP.
- **Stabilization of Phosphorylated NAMPT:** It stabilizes the phosphorylated, active form of NAMPT at histidine 247 (pHisNAMPT).
- **Promotion of Pyrophosphate Consumption:** **SBI-797812** promotes the consumption of the pyrophosphate (PPi) by-product of the NAMPT reaction.
- **Overcoming Feedback Inhibition:** It alleviates the end-product feedback inhibition of NAMPT that is normally exerted by NAD⁺.

Structurally, **SBI-797812** is similar to active-site directed NAMPT inhibitors and is thought to bind at or near the enzyme's active site, specifically in a "rear channel". This is supported by findings that NAMPT inhibitors like FK-866 can block the binding of **SBI-797812**.

Quantitative Data

The following tables summarize the key quantitative data reported for **SBI-797812**.

Table 1: In Vitro Efficacy of **SBI-797812**

Parameter	Species	Value	Description
EC50	Human	0.37 ± 0.06 µM	Concentration for half-maximal activation of NAMPT-mediated NMN production.
Maximal Fold Activation	Human	2.1-fold	Maximum stimulation of NMN formation by SBI-797812.
Apparent Affinity (EC50)	Mouse vs. Human	~8-fold less for mouse	The potency of SBI-797812 is lower for mouse NAMPT compared to human NAMPT.

Table 2: Cellular Effects of **SBI-797812** in A549 Human Lung Carcinoma Cells

Treatment	Fold Increase in NMN	Fold Increase in NAD+
SBI-797812	17.4-fold	2.2-fold
SBI-797812 (with 13C/15N-labelled NAM)	-	5-fold increase in labeled NAD+

Data from Gardell et al., 2019 and Khaidizar et al., 2021.

Table 3: In Vivo Effects of **SBI-797812** in Mice

Tissue	Fold Increase in NAD+
Liver	1.3-fold (statistically significant)
Heart	Trend towards an increase
Skeletal Muscle	No significant increase

Data from Gardell et al., 2019.

Experimental Protocols

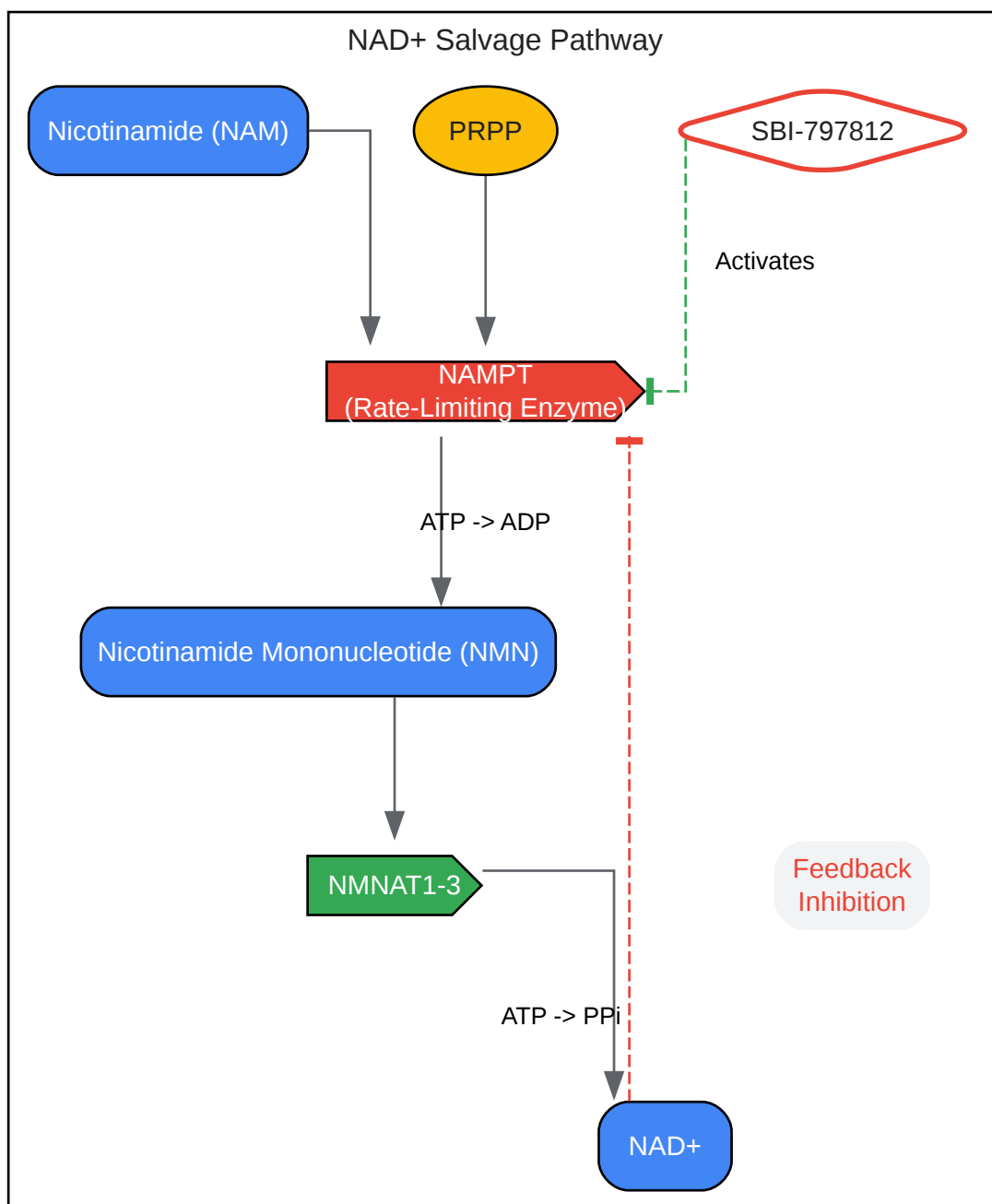
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are summaries of key experimental protocols used to characterize **SBI-797812**.

- Objective: To identify small molecules that bind to and activate human NAMPT from a large chemical library.
- Methodology: A protein thermal shift (PTS) assay was employed to screen a library of 57,004 compounds.
 - Recombinant human NAMPT was incubated with individual compounds from the library.
 - The thermal stability of the protein-compound mixture was measured by monitoring protein unfolding as a function of temperature.
 - Compounds that bind to NAMPT induce a shift in the melting temperature (T_m).
 - Hits from the primary screen were then tested in a functional assay to confirm NAMPT activation.
- Objective: To quantify the enzymatic activity of NAMPT in the presence of **SBI-797812**.
- Methodology: A common method is a fluorescence-based assay to detect NMN production.
 - Purified recombinant NAMPT (e.g., 30 nM) is incubated in a reaction buffer.
 - The buffer contains the substrates: nicotinamide (NAM, e.g., 10 μ M) and 5-phosphoribosyl-1-pyrophosphate (PRPP, e.g., 50 μ M).
 - The co-substrate ATP (e.g., 2 mM) is included, as **SBI-797812** activation is ATP-dependent.
 - Varying concentrations of **SBI-797812** are added to the reaction mixture.
 - The reaction is incubated at 37°C for a defined period (e.g., 1-4 hours).

- The amount of NMN produced is quantified, often using a coupled enzymatic reaction that leads to a fluorescent product. The EC₅₀ is determined by plotting NMN production against the concentration of **SBI-797812**.
- Objective: To measure the effect of **SBI-797812** on intracellular levels of NMN and NAD⁺.
- Methodology: Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for this analysis.
 - Human cell lines (e.g., A549 lung carcinoma cells) are cultured under standard conditions.
 - Cells are treated with either a vehicle control (e.g., DMSO) or various concentrations of **SBI-797812** (e.g., 0.4, 2, 10 μM) for a specified time (e.g., 4 hours).
 - After treatment, cells are harvested, and metabolites are extracted.
 - The cell extracts are then analyzed by LC-MS/MS to separate and quantify the levels of NMN and NAD⁺.
- Objective: To determine if **SBI-797812** can increase NAD⁺ levels in animal tissues.
- Methodology:
 - Mice are administered **SBI-797812**, typically via intraperitoneal (i.p.) injection to achieve higher plasma levels.
 - After a specific time (e.g., 2-4 hours), animals are euthanized.
 - Tissues of interest (e.g., liver, heart, muscle) are rapidly harvested and flash-frozen.
 - Metabolites are extracted from the tissues.
 - NAD⁺ levels in the tissue extracts are quantified using LC-MS/MS.

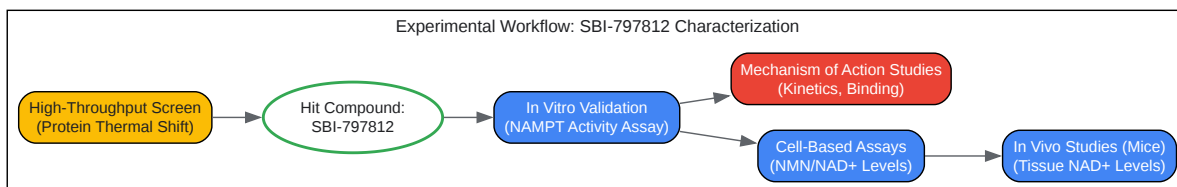
Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.



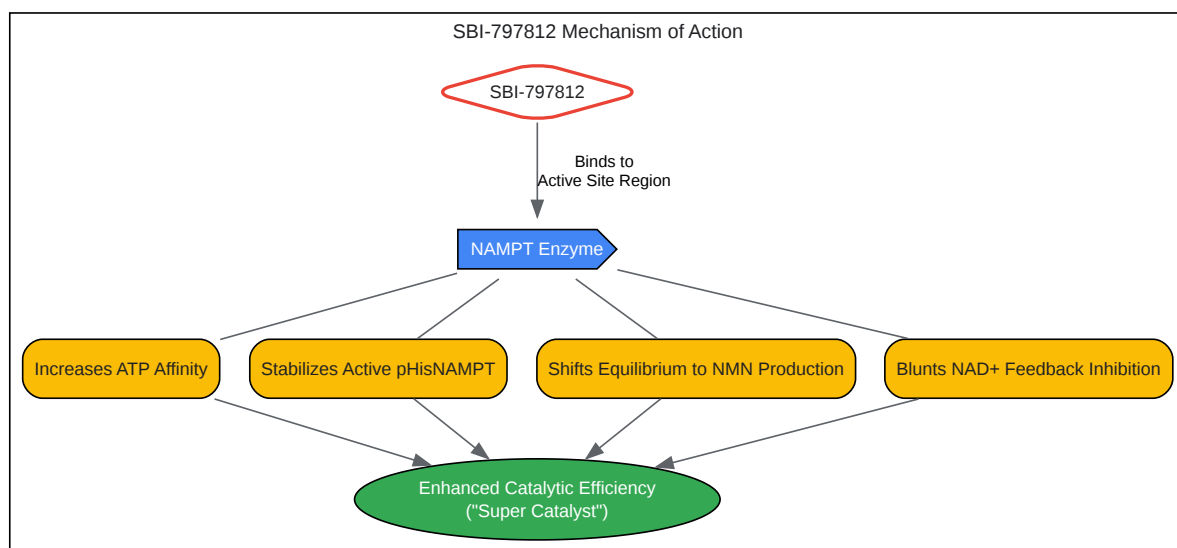
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Caption: The NAD⁺ salvage pathway and the activating role of **SBI-797812** on NAMPT.



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Caption: Logical workflow for the discovery and characterization of **SBI-797812**.



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Caption: Key mechanistic effects of **SBI-797812** on the NAMPT enzyme.

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